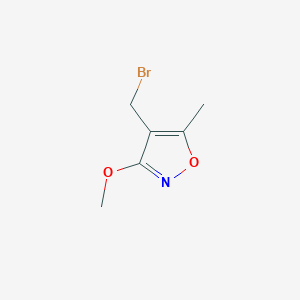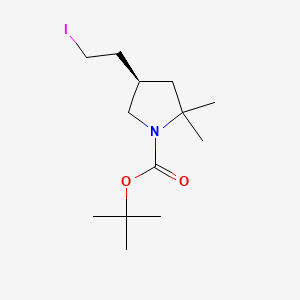
tert-butyl (R)-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, an iodoethyl group, and a dimethylpyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate with an iodoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The use of automated reactors and advanced analytical techniques ensures the consistency and quality of the product.
化学反应分析
Types of Reactions: tert-Butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the iodoethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Substituted pyrrolidine derivatives.
Oxidation Reactions: Oxo derivatives of the pyrrolidine moiety.
Reduction Reactions: Reduced forms of the iodoethyl group.
科学研究应用
Chemistry: In chemistry, tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. Its iodoethyl group can be radiolabeled for imaging studies.
Medicine: In medicinal chemistry, tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pyrrolidine moiety may interact with receptors or enzymes, modulating their activity through non-covalent interactions.
相似化合物的比较
- tert-Butyl (2-iodoethyl)carbamate
- tert-Butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to the presence of the ®-configuration and the specific arrangement of functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
属性
分子式 |
C13H24INO2 |
|---|---|
分子量 |
353.24 g/mol |
IUPAC 名称 |
tert-butyl (4R)-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24INO2/c1-12(2,3)17-11(16)15-9-10(6-7-14)8-13(15,4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 |
InChI 键 |
SISJECRSWUSCTN-JTQLQIEISA-N |
手性 SMILES |
CC1(C[C@@H](CN1C(=O)OC(C)(C)C)CCI)C |
规范 SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CCI)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


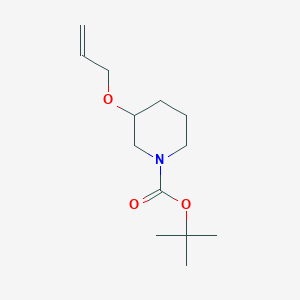


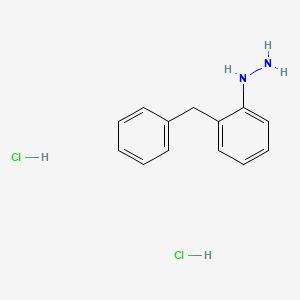
![4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)
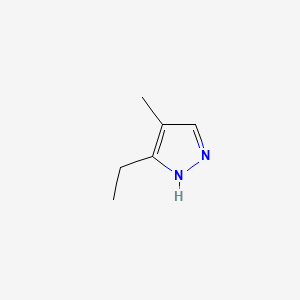

![6-Chloro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B13931367.png)

![2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide](/img/structure/B13931373.png)
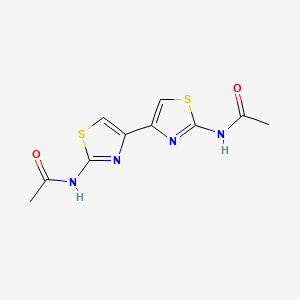
![7-Bromodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B13931382.png)

